![molecular formula C19H23N3O4S2 B469011 N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide CAS No. 718600-91-0](/img/structure/B469011.png)
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide
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Overview
Description
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and a sulfamoylphenyl group
Preparation Methods
The synthesis of N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide can be compared with other similar compounds, such as:
- N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide
- N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-(2-methyl-2-propanyl)benzamide These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Biological Activity
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring, a carbamothioyl group, and a sulfamoyl moiety attached to a cyclohexyl group. Its IUPAC name reflects its complex structure, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfamoyl compounds can effectively inhibit bacterial growth. In vitro tests demonstrated that these compounds possess activity against various strains of bacteria, including both Gram-positive and Gram-negative species .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays. In one study, it was shown to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The mechanism appears to involve the inhibition of pathways associated with inflammation, such as the NF-kB signaling pathway .
Analgesic Properties
In addition to its antimicrobial and anti-inflammatory effects, this compound has demonstrated analgesic properties. Experimental models have indicated that it can alleviate pain responses in animal models, suggesting its potential as a therapeutic agent for pain management .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and microbial resistance. The sulfamoyl group is particularly noteworthy for its role in modulating enzyme activity related to bacterial metabolism and inflammatory responses.
Properties
IUPAC Name |
N-[[4-[cyclohexyl(methyl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-22(15-6-3-2-4-7-15)28(24,25)16-11-9-14(10-12-16)20-19(27)21-18(23)17-8-5-13-26-17/h5,8-13,15H,2-4,6-7H2,1H3,(H2,20,21,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORJQLOEKVOQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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